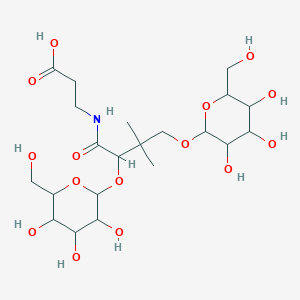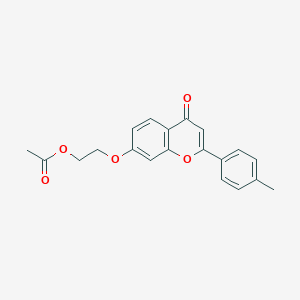
Benzonitrile, 2-amino-5-methoxy-3,6-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzonitrile, 2-amino-5-methoxy-3,6-dimethyl-: is an organic compound with the molecular formula C10H12N2O. This compound is characterized by the presence of a benzonitrile core substituted with amino, methoxy, and dimethyl groups. It is a solid with colorless to yellowish crystals or crystalline powder and is soluble in common organic solvents such as ethanol, ethers, and dimethyl sulfoxide .
準備方法
Synthetic Routes and Reaction Conditions:
Method One: The compound can be synthesized by reacting 4-amino-m-methoxy phenol with cyanide chloride.
Method Two: Another method involves the reaction of 4-methoxyaniline with sodium cyanide, followed by hydrolysis.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned routes, with careful control of reaction conditions to ensure high yield and purity. The reactions are usually carried out under inert atmosphere and at controlled temperatures to prevent side reactions.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and methoxy groups make the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
科学的研究の応用
Chemistry:
- Used as an intermediate in the synthesis of various biologically active compounds .
- Employed in the synthesis of new organic pigments and dyes .
Biology and Medicine:
- Utilized in the development of antibacterial, antiviral, and anticancer agents .
- Investigated for its potential use in drug discovery and development.
Industry:
- Applied in the production of pharmaceuticals and agrochemicals .
- Used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of Benzonitrile, 2-amino-5-methoxy-3,6-dimethyl- involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes or activate specific receptors, resulting in therapeutic effects.
類似化合物との比較
- 2-Amino-5-methoxybenzonitrile
- 2-Amino-4-methoxybenzonitrile
- 2-Amino-3,5-dimethylbenzonitrile
Comparison:
- 2-Amino-5-methoxybenzonitrile: Similar structure but lacks the additional dimethyl groups, which may affect its reactivity and applications.
- 2-Amino-4-methoxybenzonitrile: The position of the methoxy group is different, leading to variations in chemical properties and biological activity.
- 2-Amino-3,5-dimethylbenzonitrile: Similar to the target compound but lacks the methoxy group, which may influence its solubility and reactivity.
Uniqueness: Benzonitrile, 2-amino-5-methoxy-3,6-dimethyl- is unique due to the specific combination of amino, methoxy, and dimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various scientific and industrial applications.
特性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC名 |
2-amino-5-methoxy-3,6-dimethylbenzonitrile |
InChI |
InChI=1S/C10H12N2O/c1-6-4-9(13-3)7(2)8(5-11)10(6)12/h4H,12H2,1-3H3 |
InChIキー |
ICQCTTPAEZYQGO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1N)C#N)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4,5-dihydroxy-2-[5-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14785001.png)
![1-[1-(Pyridin-2-yl)-4-sulfonatobutan-2-yl]imidazol-1-ium](/img/structure/B14785003.png)


![tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate](/img/structure/B14785026.png)

![tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B14785034.png)


![(1S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-ene](/img/structure/B14785046.png)




